An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9)
An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical and advanced materials industries. This document details its chemical and physical properties, safety and handling protocols, and provides in-depth experimental procedures for its synthesis and subsequent derivatization. Furthermore, it explores its role in the development of therapeutic agents, specifically as a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin, and its application in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). The guide also discusses its potential, though less defined, applications in the synthesis of anti-inflammatory and anti-cancer agents.
Chemical and Physical Properties
4-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile. The presence of a fluorine atom and a nitrile group on the methyl-substituted benzene ring imparts unique reactivity and electronic properties, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 4-Fluoro-2-methylbenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 147754-12-9 | [2][3] |
| Molecular Formula | C₈H₆FN | [2] |
| Molecular Weight | 135.14 g/mol | [2] |
| Appearance | White to light yellow or cream crystalline powder/crystals | [3][4] |
| Melting Point | 69 - 74 °C | [2][3] |
| Boiling Point | 214.6 °C at 760 mmHg | [3] |
| Density | 1.11 g/cm³ | [3] |
| Solubility | Information not widely available, but described as having moderate solubility suitable for various formulations. | [2] |
| Purity | Typically ≥97% (GC) | [5] |
Spectroscopic Data (Theoretical)
While specific experimental spectra for 4-Fluoro-2-methylbenzonitrile were not available in the reviewed literature, the following section provides a theoretical interpretation of the expected spectroscopic data based on the molecule's structure.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom.
-
Methyl Protons (-CH₃): A singlet is expected around 2.5 ppm.
-
Aromatic Protons (-C₆H₃-): Three distinct signals are anticipated in the range of 7.0-7.8 ppm. The proton ortho to the nitrile group would likely be the most downfield. The coupling constants (J-values) between the aromatic protons and the fluorine atom would provide definitive structural information.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around 20-30 ppm.
-
Nitrile Carbon (-CN): A characteristic signal for the nitrile carbon is expected around 115-120 ppm.
-
Aromatic Carbons (-C₆H₃-): Six signals are anticipated in the aromatic region (110-170 ppm). The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to be the most downfield in the aromatic region.
2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C-F Stretch: A strong absorption band is anticipated in the range of 1000-1400 cm⁻¹.
-
C-H Stretch (Aromatic): Signals are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals are expected just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands are anticipated in the 1400-1600 cm⁻¹ region.
2.4. Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 135. The fragmentation pattern would likely involve the loss of the methyl group (M-15), the nitrile group (M-26), and potentially other fragments resulting from the cleavage of the aromatic ring.
Safety and Handling
4-Fluoro-2-methylbenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Information for 4-Fluoro-2-methylbenzonitrile
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Protocols
4.1. Synthesis of 4-Fluoro-2-methylbenzonitrile
Two primary synthetic routes are reported in the literature.
4.1.1. Method 1: From 2-Bromo-5-fluorotoluene
This method involves a cyanation reaction using copper(I) cyanide.
-
Reaction: 2-Bromo-5-fluorotoluene is refluxed with copper(I) cyanide in N,N-dimethylformamide (DMF).
-
Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent like hexane. The organic layer is then dried and the solvent is removed to yield the product.
-
Note: This method uses toxic copper(I) cyanide and a high-boiling point solvent, which may not be ideal for large-scale synthesis.
4.1.2. Method 2: From 4-Fluoro-2-methylbenzaldehyde (Detailed Protocol)
This method proceeds via an oxime intermediate and is described as a more commercially friendly process.[6]
-
Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime
-
To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine).
-
Stir the reaction mixture at a temperature between 20-35°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.
-
-
Step 2: Dehydration to 4-Fluoro-2-methylbenzonitrile
-
Combine 4-fluoro-2-methylbenzaldoxime with a dehydrating agent. Sodium bisulfate monohydrate in toluene is a preferred reagent system.
-
Reflux the mixture at approximately 110-115°C, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the solid reagent.
-
The filtrate can be concentrated, and the crude product purified by crystallization from a solvent mixture such as toluene and hexane to yield pure 4-fluoro-2-methylbenzonitrile.
-
4.2. Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile (Intermediate for Trelagliptin)
This protocol describes the bromination of the methyl group of 4-Fluoro-2-methylbenzonitrile.
-
Materials:
-
4-Fluoro-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or another radical initiator
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
-
Procedure:
-
Combine 4-Fluoro-2-methylbenzonitrile, NBS, and a catalytic amount of AIBN in CCl₄.
-
Reflux the mixture under a nitrogen atmosphere for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Concentrate the filtrate to obtain the crude product, which can often be used in the next step without further purification.
-
Applications in Drug Development and Materials Science
5.1. Synthesis of Trelagliptin (DPP-4 Inhibitor)
4-Fluoro-2-methylbenzonitrile is a crucial starting material for the synthesis of Trelagliptin, a once-weekly medication for the treatment of type 2 diabetes.[7] Trelagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.
Signaling Pathway: DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in improved glycemic control.
5.2. Potential Anti-inflammatory Applications
While specific drug candidates are not detailed in the available literature, 4-Fluoro-2-methylbenzonitrile is cited as an intermediate for anti-inflammatory agents. A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] Inhibition of these enzymes reduces prostaglandin production, thereby alleviating inflammatory symptoms.
5.3. Potential Anti-cancer Applications
The use of 4-Fluoro-2-methylbenzonitrile as an intermediate for anti-cancer agents has been mentioned.[2] However, the specific biological targets and signaling pathways for these potential anti-cancer drugs are not well-defined in the currently available literature.
5.4. Advanced Materials: TADF Emitters for OLEDs
4-Fluoro-2-methylbenzonitrile is a building block for the synthesis of advanced emitter molecules used in Organic Light-Emitting Diodes (OLEDs). Specifically, it is used to create materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[10]
Mechanism: Thermally Activated Delayed Fluorescence (TADF)
In OLEDs, electrical excitation generates both singlet and triplet excitons in a 1:3 ratio. In conventional fluorescent OLEDs, only the singlet excitons can emit light, limiting the internal quantum efficiency to 25%. TADF materials are designed to have a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This allows the non-emissive triplet excitons to be converted back to emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy. These newly formed singlet excitons can then emit light, significantly increasing the efficiency of the OLED device.[2][3][11]
Conclusion
4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) is a versatile and valuable chemical intermediate. Its utility in the synthesis of the important anti-diabetic drug Trelagliptin is well-established, and its role in the development of high-efficiency OLEDs highlights its importance in materials science. While its application in the fields of anti-inflammatory and anti-cancer drug discovery is less defined, it remains an area of interest for further research. The synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for scientists and researchers working with this compound. As with all chemical reagents, adherence to strict safety protocols is paramount.
References
- 1. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. lumtec.com.tw [lumtec.com.tw]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. bioengineer.org [bioengineer.org]
- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
